molecular formula C6H4BrN3S B1438951 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 1093092-64-8

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

Cat. No. B1438951
M. Wt: 230.09 g/mol
InChI Key: AFQWVXJSXQFTIS-UHFFFAOYSA-N
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Description

“6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” is a chemical compound with the empirical formula C6H4BrN3S . It has a molecular weight of 230.09 . This compound is usually available in solid form .


Physical And Chemical Properties Analysis

“6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” is a solid compound . Its empirical formula is C6H4BrN3S and it has a molecular weight of 230.09 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Heterocyclic Chemistry and Biological Significance

Triazole derivatives, including "6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol," are pivotal in the realm of heterocyclic chemistry due to their diverse biological activities and applications in drug discovery. These compounds are integral in designing sensors, pharmaceuticals, and materials with specific chemical and physical properties. For instance, 1,2,4-triazole derivatives demonstrate significant antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. Their versatility is attributed to the ability to engage in both coordination and hydrogen bonding, making them suitable for use as sensing probes and in medicinal chemistry (Jindal & Kaur, 2021; Ohloblina, 2022).

Organic Synthesis and Catalysis

Triazole derivatives serve as crucial intermediates in organic synthesis and catalysis, facilitating the creation of complex molecules. They are instrumental in the synthesis of various biologically active molecules, offering pathways for novel drug development. Their reactivity and structural diversity enable the design of compounds with targeted properties for treating diseases or creating materials with desired functionalities (Kaplaushenko, 2019).

Antimicrobial Applications

The antimicrobial properties of triazole derivatives, including activity against resistant strains of bacteria like Staphylococcus aureus, highlight their potential in addressing the urgent need for new antibiotics. These compounds inhibit essential bacterial enzymes, presenting a promising avenue for developing novel antimicrobial agents (Li & Zhang, 2021).

Material Science and Sensing Applications

In material science, triazole derivatives are recognized for their role in creating advanced materials, including optical sensors and fluorescent chemosensors. These applications exploit the electronic and structural features of triazoles, offering sensitivity and selectivity towards various analytes. Their ability to form stable complexes with metals and other chemical entities makes them ideal for developing new sensing technologies (Alharbi, 2022).

properties

IUPAC Name

6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWVXJSXQFTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656844
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

CAS RN

1093092-64-8
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Reactant of Route 2
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

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